molecular formula C7H8N4O2 B11911651 [2-(hydroxymethyl)-7H-purin-6-yl]methanol CAS No. 917235-60-0

[2-(hydroxymethyl)-7H-purin-6-yl]methanol

Cat. No.: B11911651
CAS No.: 917235-60-0
M. Wt: 180.16 g/mol
InChI Key: ZEYZEQCIYXNGDV-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-7H-purin-6-yl]methanol: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-7H-purin-6-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with formaldehyde under basic conditions, followed by reduction to introduce the hydroxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize packed columns with catalysts like Raney nickel and low boiling point alcohols to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-7H-purin-6-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different purine derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine carboxylic acids, while reduction can produce different hydroxylated purine derivatives.

Scientific Research Applications

[2-(hydroxymethyl)-7H-purin-6-yl]methanol: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-7H-purin-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of gene expression, depending on the specific application.

Comparison with Similar Compounds

[2-(hydroxymethyl)-7H-purin-6-yl]methanol: can be compared with other purine derivatives, such as:

    Adenine: A fundamental component of nucleic acids, differing in the absence of hydroxymethyl groups.

    Guanine: Another nucleic acid component, with different functional groups attached to the purine ring.

    Hypoxanthine: A naturally occurring purine derivative, lacking the hydroxymethyl groups present in .

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

917235-60-0

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

[2-(hydroxymethyl)-7H-purin-6-yl]methanol

InChI

InChI=1S/C7H8N4O2/c12-1-4-6-7(9-3-8-6)11-5(2-13)10-4/h3,12-13H,1-2H2,(H,8,9,10,11)

InChI Key

ZEYZEQCIYXNGDV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)CO)CO

Origin of Product

United States

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